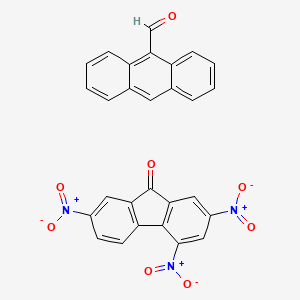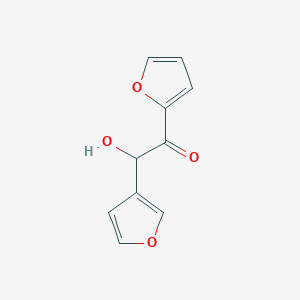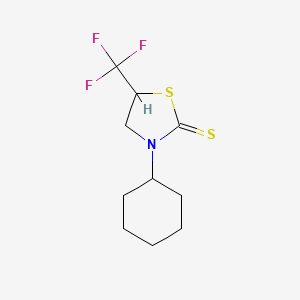
N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.
Wirkmechanismus
N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By increasing GABA levels, N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide can reduce neuronal excitability and inhibit seizure activity.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety. Additionally, it has been shown to reduce cocaine self-administration in animal models, suggesting its potential use in addiction treatment. However, the long-term effects of N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide on the brain and other physiological systems are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in various neurological disorders. However, its effects on other physiological systems and potential side effects are not well understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide. One area of focus is the development of more selective inhibitors of GABA aminotransferase with fewer potential side effects. Additionally, the long-term effects of N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide on the brain and other physiological systems should be further studied. Finally, the potential therapeutic applications of N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide in other neurological disorders, such as depression and schizophrenia, should be explored.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety. Additionally, N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide has been shown to reduce cocaine self-administration in animal models, suggesting its potential use in addiction treatment.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(2)7-8-12-9-14(12)16(19)18-15-6-4-3-5-13(15)10-17/h3-6,11-12,14H,7-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBUZOOIRWMMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CC1C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[(3,5-di-tert-butyl-4-fluorophenyl)thio]ethyl}-2-methylpyridine](/img/structure/B3823978.png)







![N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B3824051.png)
![N-[4-(acetylamino)phenyl]-3-butoxypropanamide](/img/structure/B3824056.png)

![1,2-phenylene bisbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3824072.png)
![N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3824083.png)
